N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-12-22-18(24-30-12)17-15-5-3-2-4-10-25(15)20(29)26(19(17)28)11-16(27)23-14-8-6-13(21)7-9-14/h6-9H,2-5,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBIDWLUDVAOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex molecular structure that includes a fluorophenyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 413.41 g/mol. The presence of the oxadiazole ring is crucial as it is often associated with various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its anticancer efficacy:
The anticancer activity of this compound appears to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It has been reported to inhibit critical signaling pathways such as EGFR and Src kinases which are often dysregulated in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Research indicates that derivatives containing the oxadiazole moiety exhibit significant antibacterial and antifungal effects:
| Study | Microorganism | Activity |
|---|---|---|
| Islam et al. (2020) | Staphylococcus aureus | Effective against gram-positive bacteria |
| Other studies | Various fungi | Moderate antifungal activity |
Case Studies
Several case studies have documented the biological activity of similar compounds containing oxadiazole and pyrimidine structures:
- Case Study 1 : A derivative similar to N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo...] was tested against leukemia cells and showed significant cytotoxicity with an IC50 value lower than standard chemotherapeutics.
- Case Study 2 : A related compound demonstrated selective inhibition of cancer cell lines while sparing normal cells in vitro.
Scientific Research Applications
Biological Activities
Recent studies highlight the compound's promising biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance:
- Antimicrobial Properties : Some derivatives of oxadiazole compounds exhibit broad-spectrum antimicrobial activity. Research indicates that modifications to the oxadiazole moiety can enhance efficacy against resistant strains of bacteria and fungi .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and metabolic disorders. For example:
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives based on the oxadiazole framework and evaluated their anticancer properties using MTT assays. Among these derivatives, one showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . The study concluded that structural modifications could lead to enhanced anticancer activity.
Case Study 2: Antimicrobial Activity
A comparative study involving various oxadiazole derivatives highlighted the antimicrobial efficacy of compounds similar to N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo... against resistant bacterial strains. The research indicated that specific substitutions on the oxadiazole ring improved activity against Gram-positive bacteria .
Comparison with Similar Compounds
Ethyl-Substituted Analog (CAS 1775338-08-3)
A closely related compound, 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]-N-(4-fluorophenyl)acetamide (CAS 1775338-08-3), differs only in the substitution of the oxadiazole ring (ethyl vs. methyl) . Key implications of this modification include:
- Metabolic Stability : Bulkier substituents like ethyl may slow oxidative metabolism, extending half-life compared to methyl derivatives.
Fluorophenyl-Acetamide Derivatives
Compounds such as Example 83 () share the N-(4-fluorophenyl)acetamide motif but feature distinct heterocyclic cores (e.g., chromen-4-one and pyrazolo[3,4-d]pyrimidine). These structural differences result in divergent bioactivity profiles:
- Melting Point : Example 83 has a high melting point (302–304°C), indicative of strong intermolecular forces due to planar aromatic systems .
- Molecular Weight : The original compound’s molecular weight is likely lower than Example 83 (571.2 g/mol), which could improve bioavailability .
Bioactivity Profile Comparisons
Anti-Exudative Activity
Acetamide derivatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, exhibit anti-exudative effects comparable to diclofenac sodium at 10 mg/kg .
Antiproliferative Potential
Hydroxyacetamide derivatives (e.g., FP1–12) demonstrate antiproliferative activity against cancer cell lines via mechanisms involving protein target interactions . The pyrimidoazepine core in the original compound may similarly engage kinase or epigenetic targets, as suggested by bioactivity clustering patterns in .
Physicochemical and Pharmacokinetic Properties
Table 1. Comparative Properties of Selected Analogues
*logP values are predicted using fragment-based methods.
Mechanistic and Target-Based Insights
- Mode of Action : Compounds with pyrimidoazepine cores and acetamide side chains are hypothesized to interact with ATP-binding pockets or allosteric sites in kinases or epigenetic regulators (e.g., HDACs) .
- Similarity Indexing : Using Tanimoto coefficients (), the original compound may share >70% structural similarity with SAHA-like HDAC inhibitors, suggesting overlapping pharmacophores but divergent selectivity .
Q & A
Q. How do researchers address discrepancies in crystallographic vs. solution-state structural data?
- Answer : Compare X-ray structures with solution NMR (e.g., NOE correlations) to identify conformational flexibility. Molecular dynamics simulations (AMBER, GROMACS) model dynamic behavior in aqueous environments . For polymorph screening, use differential scanning calorimetry (DSC) and Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
